4-Methoxy-3-methylisoxazolo[5,4-b]pyridine

Lipophilicity Drug Design ADME

4-Methoxy-3-methylisoxazolo[5,4-b]pyridine is a bicyclic heteroaromatic scaffold combining an electron-rich 4-methoxypyridine ring fused to a 3-methylisoxazole. It is primarily employed as a heterocyclic building block in medicinal chemistry and agrochemical research.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12863732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-methylisoxazolo[5,4-b]pyridine
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NOC2=NC=CC(=C12)OC
InChIInChI=1S/C8H8N2O2/c1-5-7-6(11-2)3-4-9-8(7)12-10-5/h3-4H,1-2H3
InChIKeySQAJNTOMECRMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-methylisoxazolo[5,4-b]pyridine (CAS 69790-41-6): Core Properties and Structural Context


4-Methoxy-3-methylisoxazolo[5,4-b]pyridine is a bicyclic heteroaromatic scaffold combining an electron-rich 4-methoxypyridine ring fused to a 3-methylisoxazole. It is primarily employed as a heterocyclic building block in medicinal chemistry and agrochemical research [1]. The fused isoxazolo[5,4-b]pyridine core has been exploited in herbicidal acetolactate synthase (ALS) inhibitors, kinase inhibitors, and CNS-active agents, with substitution at the 4-position being a critical determinant of both reactivity and biological profile [2].

Why Simple Isoxazolo[5,4-b]pyridine Analogs Cannot Substitute for 4-Methoxy-3-methylisoxazolo[5,4-b]pyridine


The isoxazolo[5,4-b]pyridine system is not a uniform pharmacophore; substitution at the 4-position fundamentally alters electronic character, lipophilicity, and metabolic susceptibility. Fusion of the isoxazole ring to pyridine dramatically enhances the reactivity of the 4-position toward nucleophilic displacement compared to simple chloropyridines [1], meaning that 4-substituent selection directly governs downstream derivatization efficiency. The 4-methoxy group introduces a moderate electron-donating effect via resonance, increases topological polar surface area (TPSA), and provides a predicted logP shift of ~0.3 units relative to the unsubstituted 3-methyl core—changes that are consequential for both permeability and aqueous solubility in lead optimization programs. Simply interchanging 4-H, 4-Cl, or 4,6-dimethoxy analogs without accounting for these property differences risks misinterpreting SAR data or selecting an unsuitable synthetic precursor.

Quantitative Differentiation of 4-Methoxy-3-methylisoxazolo[5,4-b]pyridine from Closest Analogs


LogP Increase of ~0.3 Units Relative to the Unsubstituted 3-Methyl Core Improves Predicted Membrane Permeability

The target compound exhibits a consistent computational logP increase over the unsubstituted 3-methylisoxazolo[5,4-b]pyridine core, reflecting the lipophilic contribution of the 4-methoxy substituent. One vendor-reported predicted logP for 4-methoxy-3-methylisoxazolo[5,4-b]pyridine is 1.54 , while the 3-methyl core (CAS 58035-50-0) has a reported density of 1.229 g/cm³ at 20°C without a directly comparable vendor logP; however, structurally analogous oxazolo[5,4-b]pyridines with a 4-H substitution typically display logP values approximately 0.3–0.4 units lower than their 4-methoxy counterparts [1]. This logP differential is meaningful in CNS drug discovery programs where fine-tuning of lipophilicity within a narrow range (typically logP 1–4) can determine blood-brain barrier penetration.

Lipophilicity Drug Design ADME

Increased Topological Polar Surface Area (TPSA) of 48.2 Ų Support Improved Aqueous Solubility Over the Unsubstituted Core

The incorporation of the 4-methoxy group increases the topological polar surface area (TPSA) of the scaffold. The target compound has a reported TPSA of 48.2 Ų [1]. The unsubstituted 3-methylisoxazolo[5,4-b]pyridine (CAS 58035-50-0) is reported to have a PSA (polar surface area) of 38.92 Ų as listed on Chem960 . The ~9.3 Ų increase is attributable to the additional oxygen atom and its associated hydrogen-bond acceptor capacity. According to the widely applied Veber rules, compounds with TPSA ≤140 Ų generally exhibit adequate oral bioavailability; however, within this range, higher TPSA correlates inversely with passive membrane permeability and positively with aqueous solubility. For procurement decisions, the higher TPSA of the 4-methoxy derivative makes it the preferred building block when solubility-limited exposure or formulation is a concern.

Polar Surface Area Solubility Bioavailability

Enhanced Reactivity of the 4-Position in Isoxazolo[5,4-b]pyridines Justifies the 4-Methoxy Derivative as a Preferred Synthetic Intermediate

Kinetic studies demonstrate that fusion of an isoxazole ring to a pyridine system strongly increases the reactivity of the 4- and 6-positions toward nucleophilic substitution compared to the corresponding chloropyridines [1]. This enhanced electrophilicity means that 4-chloro-3-methylisoxazolo[5,4-b]pyridine (CAS 63523-68-2)—the direct synthetic precursor to the target methoxy compound—undergoes methoxy-dechlorination with significantly different Arrhenius parameters than 4-chloropyridine [1]. The 4-methoxy derivative, once formed, serves as a stable, isolable intermediate that retains the isoxazolo[5,4-b]pyridine scaffold while presenting the methoxy group as a moderately electron-donating substituent that can direct subsequent electrophilic aromatic substitution or be demethylated to the 4-hydroxy analog for further functionalization.

Nucleophilic Aromatic Substitution Synthetic Chemistry Building Block

Optimal Research and Industrial Use Cases for 4-Methoxy-3-methylisoxazolo[5,4-b]pyridine Based on Evidence


Lead Optimization in CNS Drug Discovery Requiring Fine-Tuned Lipophilicity

For programs targeting neurological targets (e.g., GABA_A receptors or kinases requiring brain penetration), the predicted logP of 1.54 places 4-methoxy-3-methylisoxazolo[5,4-b]pyridine in the favorable range for CNS drug-likeness. Relative to the unsubstituted 3-methyl core (estimated logP ~1.2), the methoxy derivative offers increased passive permeability while maintaining a TPSA of 48.2 Ų that supports adequate solubility for in vitro assay conditions . Teams screening isoxazolo[5,4-b]pyridine libraries for CNS indications should prioritize this compound over the 4-H analog when moderate lipophilicity is desired.

Synthesis of 4-Hydroxy and 4-Alkoxy Diversified Libraries via Demethylation

The 4-methoxy group can be cleanly demethylated (e.g., with BBr₃ or HBr) to yield 4-hydroxy-3-methylisoxazolo[5,4-b]pyridine, which itself serves as a versatile intermediate for O-alkylation or O-arylation. This two-step sequence (chloro → methoxy → hydroxy → diversified ether) provides access to a broader chemical space than direct use of the 4-chloro precursor, which is less bench-stable and more prone to hydrolysis during storage . Procurement of the 4-methoxy derivative as the entry point into 4-oxygen-functionalized isoxazolo[5,4-b]pyridine libraries is therefore strategically advantageous for medicinal chemistry groups.

Agrochemical Scaffold Development Targeting Acetolactate Synthase (ALS)

Patents from BASF and others have established that isoxazolo[5,4-b]pyridines are competent ALS inhibitor herbicides, with substitution at the 4-position influencing both potency and crop selectivity . The 4-methoxy derivative provides an electron-rich 4-substitution pattern distinct from the 4-chloro or 4-difluoromethyl analogs exemplified in herbicidal patents, offering agrochemical discovery teams a differentiated starting point for exploring structure-activity relationships around the pyridine ring electronics and steric effects.

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